![molecular formula C29H27N3OS B2601651 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-26-5](/img/structure/B2601651.png)
2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,2-d]pyrimidin-4-one core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidinone ring. This core is substituted at various positions with phenyl, m-tolyl, and isopropylbenzyl groups, as well as a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. It would likely exhibit aromaticity due to the presence of the pyrrolopyrimidinone core and the phenyl and m-tolyl substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich nature of the pyrrolopyrimidinone core and the presence of the thioether linkage. It could potentially undergo electrophilic aromatic substitution reactions, and the thioether could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of multiple aromatic rings might make it relatively non-polar .科学的研究の応用
Nonlinear Optical Applications
Thiopyrimidine derivatives, including compounds structurally related to the specified chemical, have shown promising applications in nonlinear optics (NLO). A study by Hussain et al. (2020) explored the NLO properties of phenyl pyrimidine derivatives through density functional theory (DFT) and time-dependent DFT analyses. Their findings revealed that these compounds exhibit considerable NLO character, making them suitable for optoelectronic high-technology applications. This suggests the potential of the specified compound in NLO applications due to its structural similarity to the studied derivatives (Hussain et al., 2020).
Antitumor and Antifolate Activity
Another area of research interest is the antitumor and antifolate activity of pyrrolo[2,3-d]pyrimidine derivatives. Gangjee et al. (2007) synthesized classical and nonclassical analogues of these compounds as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Their classical compound showed excellent inhibition of human DHFR and significant antitumor activity, indicating the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives, including compounds with a similar structure to the one , in cancer treatment (Gangjee et al., 2007).
Antibacterial Activity
Pyrimidine derivatives have also been explored for their antibacterial properties. For instance, Bedi et al. (2003) synthesized a novel class of antibacterial agents, including 2-phenyl-1-p-tolyl-4-thiomethyl-1,3-diazabuta-1,3-dienes, which showed significant antibacterial activity. This underscores the potential antibacterial applications of thiopyrimidine derivatives, suggesting that the specified chemical compound could also possess similar antibacterial properties (Bedi et al., 2003).
特性
IUPAC Name |
3-(3-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-19(2)22-14-12-21(13-15-22)18-34-29-31-26-25(23-9-5-4-6-10-23)17-30-27(26)28(33)32(29)24-11-7-8-20(3)16-24/h4-17,19,30H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCBOKOKQBFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)
![N-[4-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2601572.png)
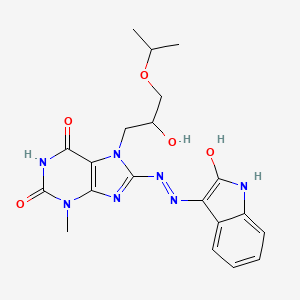
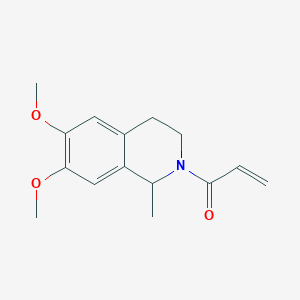
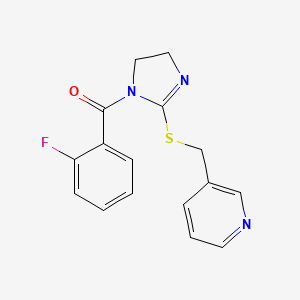
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)

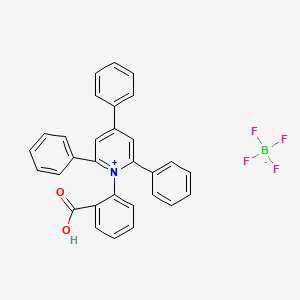

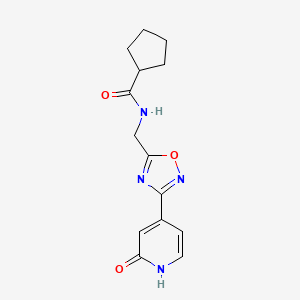
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)
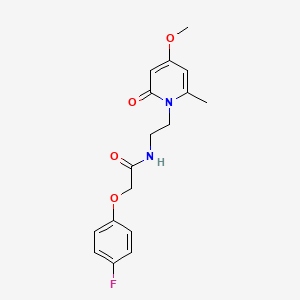
![2-(1-adamantyl)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]acetamide](/img/structure/B2601589.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2601591.png)